Reduced Lipophilicity vs. 2-(Phenoxymethyl)morpholine Drives Superior Aqueous Solubility
The target compound exhibits a calculated partition coefficient (clogP) of 1.468, substantially lower than the clogP of 1.979 for the unsubstituted analog 2-(phenoxymethyl)morpholine [1][2]. This difference corresponds to a 0.42 unit improvement in predicted aqueous solubility (clogS −2.039 vs. −2.459), supporting better dissolution behaviour in biorelevant media [1][2].
| Evidence Dimension | Lipophilicity (clogP) and predicted aqueous solubility (clogS) |
|---|---|
| Target Compound Data | clogP 1.468; clogS −2.039 |
| Comparator Or Baseline | 2-(Phenoxymethyl)morpholine: clogP 1.979; clogS −2.459 |
| Quantified Difference | ΔclogP = −0.511; ΔclogS = +0.420 log units |
| Conditions | Calculated values (PADFrag database; consistent methodology) |
Why This Matters
Higher aqueous solubility reduces the need for co-solvents or complex formulation strategies in in vitro assay preparation and early-stage in vivo dosing.
- [1] PADFrag Database. 2-[[(2R)-morpholin-2-yl]methoxy]phenol. clogP 1.468, clogS -2.039. View Source
- [2] PADFrag Database. (2R)-2-(phenoxymethyl)morpholine. clogP 1.979, clogS -2.459. View Source
